molecular formula C11H13ClO3 B186470 2-(4-Chloro-2-methylphenoxy)butanoic acid CAS No. 25204-89-1

2-(4-Chloro-2-methylphenoxy)butanoic acid

Cat. No.: B186470
CAS No.: 25204-89-1
M. Wt: 228.67 g/mol
InChI Key: GVMOTDXEGIBMCK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-(4-Chloro-2-methylphenoxy)butanoic acid, also known as MCPB, is a phenoxybutyric herbicide . It primarily targets broadleaf annual and perennial weeds, including Canadian thistle, buttercup, mustard, purslane, ragweed, common lambsquarters, pigweed, smartweed, sowthistle, and morning glory .

Mode of Action

MCPB acts by binding to the aryl hydrocarbon receptor, a ligand-activated transcription factor . This binding alters the transcription of certain genes, affecting cellular proliferation and differentiation in target tissues .

Biochemical Pathways

In susceptible plants, MCPB undergoes beta-oxidation to MCPA . MCPA is then degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening . This metabolic pathway disrupts the normal functioning of the plant, leading to its death.

Pharmacokinetics

The pharmacokinetic properties of MCPB include its absorption, distribution, metabolism, and excretion (ADME). Studies in cattle show that MCPB is excreted in the urine, either unchanged or as MCPA .

Result of Action

The primary result of MCPB’s action is the control of broadleaf weeds in agricultural settings . It has low to moderate acute toxicity, with kidney and liver effects being the main hazard concerns .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MCPB. The compound is chemically very stable and resistant to hydrolysis at pH 5-9 . It is also stable to sunlight, and its solutions degrade with a half-life of 2.2 days . The duration of residual activity in soil is approximately 6 weeks . These properties allow MCPB to remain effective in various environmental conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-9(11(13)14)15-10-5-4-8(12)6-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMOTDXEGIBMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874195
Record name BUTANOIC ACID, 2-(4-CHLORO-2-METHYLPHENOXY)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25204-89-1
Record name 2-(4-Chloro-2-methylphenoxy)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025204891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTANOIC ACID, 2-(4-CHLORO-2-METHYLPHENOXY)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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